molecular formula C9H10N2O4 B010493 3-amino-3-(4-nitrophenyl)propanoic Acid CAS No. 102308-62-3

3-amino-3-(4-nitrophenyl)propanoic Acid

Cat. No. B010493
M. Wt: 210.19 g/mol
InChI Key: JVQPVKJZKRICRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid derivatives involves various chemical reactions, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods offer advantages such as low cost and mild reaction conditions, making them suitable for industrial-scale production (Yuan Guo-qing, 2013).

Molecular Structure Analysis

The molecular structure of 3-amino-3-(4-nitrophenyl)propanoic acid and its derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT). These studies provide insights into the vibrational and electronic absorption spectra, bonding and anti-bonding nature, nonlinear optical, electronic, and thermodynamic nature of the molecule (Christina Susan Abraham et al., 2018).

Chemical Reactions and Properties

Chemical modifications of 3-amino-3-(4-nitrophenyl)propanoic acid can lead to changes in the symmetry of the molecular structure, affecting crystal symmetry and facilitating the formation of noncentrosymmetric crystal structures. This property is essential for the design of molecules and crystals for various applications (L. Kuleshova et al., 2003).

Physical Properties Analysis

The crystal structure of 3-amino-3-(4-nitrophenyl)propanoic acid derivatives reveals important physical properties such as hydrogen bonding patterns, which are crucial for understanding the compound's stability, solubility, and reactivity (Vladimir N. Nesterov et al., 2001).

Chemical Properties Analysis

The chemical properties of 3-amino-3-(4-nitrophenyl)propanoic acid, such as its reactivity with other chemical species, are influenced by its functional groups. Studies show that it can undergo various chemical reactions, including Lossen rearrangement, providing a pathway for the synthesis of hydroxamic acids and ureas from carboxylic acids in an environmentally friendly and cost-effective manner (Kishore Thalluri et al., 2014).

Scientific Research Applications

  • Resolving Racemic Mixtures and Establishing Absolute Configuration : It is used to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establish its absolute configuration (Drewes et al., 1992).

  • Antioxidant, Anti-inflammatory, and Antiulcer Properties : Exhibits antioxidant, anti-inflammatory, and antiulcer properties, which could be relevant in pharmaceutical research (Subudhi & Sahoo, 2011).

  • Intermediate for Synthesis of Inhibitors : Acts as a key intermediate for the synthesis of new thymidylate syntheses inhibitors, which are important in the field of medicinal chemistry (Yuan Guo-qing, 2013).

  • Fluorescent Derivatizing Reagent for Amino Acid Derivatives : Used as a fluorescent derivatizing reagent, providing strong fluorescence with a maximum emission of about 415 nm, which could be useful in biochemical assays (Frade et al., 2007).

  • Useful in Synthesis Acting as a Lewis Acid : Its derivatives are useful in synthesis due to their ability to act as a Lewis acid (Nagel et al., 2011).

  • Investigating Antibiotic Action : Synthesized to investigate the relation between biological action and chemical constitution of the antibiotic chloramphenicol (Y. Kao, 1956).

  • Synthesis of Chiral Alkanoic Acids : Used in the synthesis of chiral alkanoic acids and their methyl esters (Gondela & Walczak, 2005).

  • Molecular Docking Investigations Due to Low Toxicity : Its low toxicity levels have led to molecular docking investigations with different proteins (Abraham et al., 2018).

  • Potential Inhibitor of Adenosine Triphosphate Synthase : Shows potential as an inhibitor of adenosine triphosphate synthase, an enzyme critical in energy production (Rahman et al., 2005).

  • Detoxification by Ruminal Microorganisms : Plays a role in the detoxification of plant toxins by ruminal microorganisms, critical for ruminant animals' tolerance to certain plants (Anderson et al., 1993).

properties

IUPAC Name

3-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPVKJZKRICRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956447
Record name 3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(4-nitrophenyl)propanoic Acid

CAS RN

131690-59-0, 35005-61-9
Record name (-)-β-Amino-4-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131690-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hot solution of sodium ethoxide prepared from sodium (9.33 g, 405 mmol) and EtOH (330 ml) was added a hot solution of hydroxylamine hydrochloride (28.17 g, 405 mmol) in water (18 ml). A white precipitate was formed immediately. The mixture was cooled rapidly and the solid removed by filtration and washed with EtOH (40 ml). The filtrate was then returned to the reaction flask and 4-nitrocinnamic acid (30 g, 155 mmol) was added. The mixture was heated to reflux overnight. The resulting mixture was cooled to 0° and the precipitate filtered off and the solid washed with EtOH (50 ml), water (50 ml) and finally EtOH (50 ml) to give the title compound as a pale yellow solid (16 g, 49%). δH (D2O) 8.31 (2H, d, J 8.7 Hz, ArH), 7.69 (2H, d, J 8.7 Hz, ArH), 4.81 (1H, app. dd. J 7.2, 7.1 CHNH2), 2.94 (1H, dd, J 16.4, 7.7 Hz, CHAHB) and 2.86 (1H, dd, J 16.4 and 6.7 Hz, CHAHB); m/z (ES+, 60V) 211 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
28.17 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ST Klinker - 2015 - digitalcommons.csbsju.edu
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) isoform 2 (IF2) has been found to be over expressed in many forms of aggressive cancer and has become a target for …
Number of citations: 5 digitalcommons.csbsju.edu
M Kashif, KF Chacón-Vargas, JC López-Cedillo… - European journal of …, 2018 - Elsevier
In the last two decades, trans-sialidase of Trypanosoma cruzi (TcTS) has been an important pharmacological target for developing new anti-Chagas agents. In a continuous effort to …
Number of citations: 17 www.sciencedirect.com

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